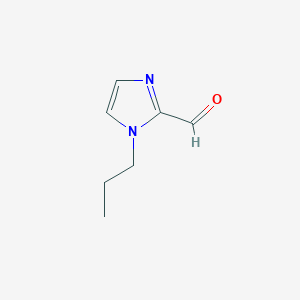

1-Propyl-1H-imidazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIFMOLQDBIKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406437 | |

| Record name | 1-Propyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161500-05-6 | |

| Record name | 1-Propyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Propyl-1H-imidazole-2-carbaldehyde chemical properties

An In-depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic aldehyde that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring an N-propylated imidazole ring functionalized with a carbaldehyde group at the C2 position, provides a unique combination of chemical reactivity and biological relevance. The imidazole moiety is a ubiquitous pharmacophore found in numerous pharmaceuticals, prized for its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The aldehyde group serves as a reactive handle, enabling a wide array of chemical transformations for library synthesis and the development of novel molecular entities.

This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, predicted spectroscopic characteristics, and key reactivity patterns of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Physicochemical and Computed Properties

This compound is typically encountered as a solid at room temperature. While detailed experimental data is sparse, its fundamental properties can be summarized from supplier data and computational models. One supplier has previously described it as a viscous liquid, suggesting that its physical state may vary with purity.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [2][3] |

| Molecular Weight | 138.17 g/mol | [2][3] |

| CAS Number | 161500-05-6 | [2][3][4] |

| IUPAC Name | 1-propylimidazole-2-carbaldehyde | [2] |

| Physical Form | Solid | |

| Boiling Point | 150°C (Predicted/Reported) | [1] |

| Density | 1.076 g/mL at 20°C (Predicted/Reported) | [1] |

| XLogP3 | 0.6 | [2] |

| Topological Polar Surface Area | 34.9 Ų | [2] |

| InChI Key | COIFMOLQDBIKOF-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCn1ccnc1C=O | [1] |

Proposed Synthesis and Purification

Causality Behind Experimental Choices:

-

N-Alkylation First: The synthesis begins with the N-alkylation of imidazole. This step is crucial as it protects the acidic N-H proton, preventing it from being abstracted by the strong base in the subsequent step and directing the deprotonation to the C2 position.

-

Lithiation for C2-Formylation: The C2 proton of an N-alkylated imidazole is the most acidic carbon-bound proton due to the inductive effect of the adjacent nitrogen atoms. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures effectively generates a 2-lithioimidazole intermediate.

-

Low-Temperature Control: The reaction is conducted at cryogenic temperatures (e.g., -78°C) to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the solvent (THF).

-

Formylation Quench: The generated nucleophilic C2-anion is then reacted with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde.

Proposed Experimental Protocol:

Step 1: Synthesis of 1-Propylimidazole

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add a solution of imidazole in anhydrous THF at 0°C.

-

Allow the mixture to stir for 1 hour at room temperature until hydrogen evolution ceases, indicating the formation of the sodium salt of imidazole.

-

Cool the mixture back to 0°C and add 1-bromopropane dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1-propylimidazole.

Step 2: C2-Formylation to Yield this compound

-

Dissolve 1-propylimidazole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C.

-

Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the 2-lithioimidazole intermediate.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise, again keeping the temperature below -70°C.

-

After the addition is complete, stir the mixture at -78°C for an additional 2 hours.

-

Allow the reaction to warm slowly to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the resulting crude oil/solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Characterization

While a definitive experimental spectrum from a peer-reviewed source is unavailable, the spectroscopic properties of the title compound can be reliably predicted based on data from its parent, imidazole-2-carboxaldehyde, and the known effects of an N-propyl substituent.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aldehyde, the two imidazole ring protons, and the three distinct environments of the propyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.6 – 9.8 | Singlet (s) | 1H |

| Imidazole H5 | 7.3 – 7.5 | Doublet (d) | 1H |

| Imidazole H4 | 7.1 – 7.3 | Doublet (d) | 1H |

| N-Methylene (-N-CH₂ -CH₂-CH₃) | 4.1 – 4.3 | Triplet (t) | 2H |

| Propyl Methylene (-N-CH₂-CH₂ -CH₃) | 1.8 – 2.0 | Sextet | 2H |

| Propyl Methyl (-N-CH₂-CH₂-CH₃ ) | 0.9 – 1.1 | Triplet (t) | 3H |

¹³C NMR Spectroscopy

The carbon spectrum will be defined by the downfield aldehyde carbon, the carbons of the heterocyclic ring, and the three aliphatic carbons of the propyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C =O) | 180 – 183 |

| Imidazole C2 | 145 – 147 |

| Imidazole C4 | 130 – 133 |

| Imidazole C5 | 122 – 125 |

| N-Methylene (-N-C H₂-CH₂-CH₃) | 48 – 51 |

| Propyl Methylene (-N-CH₂-C H₂-CH₃) | 23 – 26 |

| Propyl Methyl (-N-CH₂-CH₂-C H₃) | 10 – 12 |

FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H Stretch (sp²) | 3100 – 3150 | Imidazole Ring C-H |

| C-H Stretch (sp³) | 2850 – 3000 | Propyl Group C-H |

| C=O Stretch | 1680 – 1700 | Conjugated Aldehyde |

| C=N / C=C Stretch | 1450 – 1600 | Imidazole Ring Vibrations |

Mass Spectrometry

In mass spectrometry (Electron Ionization), the molecular ion peak (M⁺) is expected at m/z = 138. Key fragmentation patterns would likely involve the loss of the propyl group ([M-43]⁺) or the formyl group ([M-29]⁺).

Chemical Reactivity and Derivatization

The aldehyde functionality makes this compound a valuable intermediate for constructing more complex molecules. It readily undergoes reactions typical of aldehydes, providing access to a diverse range of derivatives.

Key Derivatization Reactions:

-

Reductive Amination: Forms secondary or tertiary amines by reacting with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This is a cornerstone of medicinal chemistry for library synthesis.

-

Wittig Reaction: Converts the aldehyde to an alkene upon reaction with a phosphonium ylide. This allows for carbon-carbon bond formation and the extension of carbon chains.

-

Oxime and Hydrazone Formation: Condensation with hydroxylamine or hydrazine derivatives yields oximes and hydrazones, respectively.[6] These products can serve as ligands or be further transformed.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1-propyl-1H-imidazole-2-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the primary alcohol (1-propyl-1H-imidazol-2-yl)methanol using reducing agents such as sodium borohydride (NaBH₄).

Caption: Key reaction pathways for derivatizing the aldehyde group.

Applications in Research and Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the antifungal agent ketoconazole and the proton-pump inhibitor omeprazole. The title compound, this compound, serves as a key intermediate for accessing novel imidazole-containing compounds.

-

Scaffold for Library Synthesis: The reactive aldehyde allows for the rapid diversification of the imidazole core through reactions like reductive amination, enabling the creation of large libraries of compounds for high-throughput screening.

-

Precursor to Bioactive Molecules: Imidazole derivatives are explored for a wide range of therapeutic targets, including anti-cancer, anti-inflammatory, and anti-microbial applications. The ability to easily modify the C2-substituent is critical for structure-activity relationship (SAR) studies.[7]

-

Ligand Synthesis: The nitrogen atoms of the imidazole ring and the oxygen of the aldehyde (or its derivatives) can act as coordination sites for metal ions.[1] This makes the compound and its derivatives useful for developing novel metal complexes with potential applications in catalysis or as therapeutic agents.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. The available safety data indicates it poses moderate hazards.

| Hazard Class | GHS Classification | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P301+P312 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Skin Irritation | H315: Causes skin irritation (potential) | P280 |

| Respiratory Irritation | H335: May cause respiratory irritation (potential) | P261 |

Source: Aggregated GHS information.[2]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that safety showers and eyewash stations are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Dissolving in a combustible solvent for incineration is a possible method.[10]

References

-

This compound | C7H10N2O | CID 4777660. PubChem. [Link]

-

CAS 161500-05-6 | this compound. Hoffman Fine Chemicals. [Link]

-

Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

IMIDAZOLE-2-CARBOXALDEHYDE. Organic Syntheses. [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]

-

NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. [Link]

-

Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. PrepChem.com. [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. fishersci.com [fishersci.com]

- 10. Mineral oil CAS#: 8042-47-5 [m.chemicalbook.com]

An In-depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde: Structure and Synthesis

This guide provides a comprehensive technical overview of 1-Propyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its structural characteristics, spectroscopic profile, and detailed synthesis methodologies, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound is a substituted imidazole derivative featuring a propyl group at the N1 position and a formyl group at the C2 position of the imidazole ring. The imidazole moiety is a ubiquitous scaffold in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. Its utility lies in the reactive aldehyde group, which can undergo a variety of chemical transformations, and the N-propyl group, which can influence the molecule's lipophilicity and steric interactions, potentially modulating the biological activity of its downstream derivatives.

Molecular Structure and Properties

The structural and physical properties of this compound are fundamental to its application in synthesis.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |

| Molecular Weight | 138.17 g/mol | PubChem[1] |

| CAS Number | 161500-05-6 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| XLogP3-AA (Predicted) | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis of this compound

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of imidazole-2-carbaldehyde. This reaction proceeds via a nucleophilic substitution mechanism where the imidazole nitrogen attacks an alkyl halide.

Reaction Principle and Causality

The N-alkylation of an imidazole ring is a cornerstone of heterocyclic chemistry. The imidazole ring possesses two nitrogen atoms; however, in the neutral state, only one nitrogen bears a hydrogen atom and is nucleophilic. Deprotonation of this nitrogen with a suitable base enhances its nucleophilicity, facilitating the attack on an electrophilic alkylating agent, such as a propyl halide.

The choice of base is critical. A strong, non-nucleophilic base is preferred to avoid competing reactions. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation. The solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF), is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction. The reaction temperature is elevated to increase the reaction rate.

Synthetic Workflow

The synthesis can be visualized as a two-step process: deprotonation of the imidazole followed by nucleophilic attack.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a procedure described in the patent literature.[3]

Materials:

-

1H-Imidazole-2-carbaldehyde (1.00 g, 10.4 mmol)

-

1-Iodopropane (1.22 mL, 12.5 mmol)

-

Potassium carbonate (2.16 g, 15.6 mmol)

-

N,N-Dimethylformamide (DMF) (10.0 mL)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1H-imidazole-2-carbaldehyde (1.00 g, 10.4 mmol) in N,N-dimethylformamide (10.0 mL), add 1-iodopropane (1.22 mL, 12.5 mmol) and potassium carbonate (2.16 g, 15.6 mmol).

-

Stir the reaction mixture at 60°C for 3 hours.

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Table 2: Summary of Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | 1H-Imidazole-2-carbaldehyde | [3] |

| Alkylating Agent | 1-Iodopropane | [3] |

| Base | Potassium Carbonate | [3] |

| Solvent | N,N-Dimethylformamide | [3] |

| Temperature | 60°C | [3] |

| Reaction Time | 3 hours | [3] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a triplet for the terminal methyl group of the propyl chain, a multiplet for the central methylene group, and a triplet for the methylene group attached to the nitrogen. The two imidazole ring protons will appear as singlets or doublets, and the aldehyde proton will be a downfield singlet.

-

¹³C NMR: The spectrum will show distinct signals for the three carbons of the propyl group, the two carbons of the imidazole ring, and the carbonyl carbon of the aldehyde group.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the alkyl and aromatic parts of the molecule will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The N-propylated imidazole scaffold is a feature in a number of biologically active compounds.

For instance, N-alkylated imidazoles are precursors to a range of drugs, and the length of the alkyl chain can influence their antibacterial activity.[1][4] The aldehyde functionality of this compound allows for its incorporation into larger molecules through reactions such as condensations, reductive aminations, and Wittig-type reactions.

This compound and its derivatives are of interest in the development of:

-

Anticancer agents: The imidazole ring is a key component of many compounds designed to interact with biological targets involved in cancer progression.

-

Antimicrobial agents: N-alkylated imidazoles have been investigated for their antibacterial and antifungal properties.

-

Enzyme inhibitors: The specific substitution pattern can be tailored to fit into the active sites of various enzymes. For example, it is a building block for the synthesis of dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair and a target for cancer therapy.[5][6]

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis via N-alkylation of imidazole-2-carbaldehyde is a straightforward and efficient process. The presence of both a reactive aldehyde group and a lipophilic propyl chain makes it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. Further research into the biological activities of derivatives of this compound is likely to yield novel drug candidates.

References

-

This compound | C7H10N2O | CID 4777660 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]

-

This compound (C7H10N2O) - PubChemLite. PubChemLite. [Link]

- US9820985B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents.

- WO2020138281A1 - Cyclic amine derivative as advillin function promoter and novel cyclic amine derivative and pharmaceutical use thereof - Google Patents.

- US10780088B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents.

- US20110237581A1 - Dihydropyridophthalazinone inhibitors of poly(adp-ribose)polymerase (parp) - Google Patents.

- ( 12 ) United States Patent - Googleapis.com.

- THE MOMENTU DITUNTUTAN - Googleapis.com.

Sources

- 1. This compound | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. WO2020138281A1 - Cyclic amine derivative as advillin function promoter and novel cyclic amine derivative and pharmaceutical use thereof - Google Patents [patents.google.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. US9820985B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]

- 6. US10780088B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde (CAS: 161500-05-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-Propyl-1H-imidazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. The document delineates its physicochemical properties, outlines a detailed synthetic pathway, explores its characteristic reactivity, and discusses its potential applications, particularly in the realm of drug discovery. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting. This whitepaper is intended to be an essential resource for researchers leveraging this versatile chemical building block.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities make it a highly versatile pharmacophore.[1] The introduction of a carbaldehyde group at the 2-position of the imidazole ring, as seen in this compound, furnishes a reactive handle for a wide array of chemical transformations. This allows for the construction of more complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[3] The N-propyl substituent modulates the compound's lipophilicity and steric profile, which can significantly influence its reactivity and biological activity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 161500-05-6 | [4] |

| Molecular Formula | C₇H₁₀N₂O | [4] |

| Molecular Weight | 138.17 g/mol | [4] |

| Appearance | Solid | |

| SMILES | CCCn1ccnc1C=O | |

| InChI Key | COIFMOLQDBIKOF-UHFFFAOYSA-N |

Spectroscopic Data

While a publicly available, experimentally determined spectrum for this compound is not readily accessible, the following data for its precursor, 1-Propyl-1H-imidazole, provides a foundational understanding of its spectroscopic characteristics.

1-Propyl-1H-imidazole (Precursor)

-

¹H NMR (400 MHz, CDCl₃) δ: 7.46 (s, 1H), 7.06 (s, 1H), 6.91 (s, 1H), 3.90 (t, J = 7.2 Hz, 2H), 1.81 (td, J = 14.4, 7.2 Hz, 2H), 0.93 (t, J = 7.2 Hz, 3H).[5]

Note on Predicted Spectroscopic Data for this compound: The introduction of an electron-withdrawing aldehyde group at the C2 position is expected to deshield the protons on the imidazole ring, causing a downfield shift in their ¹H NMR signals. The aldehyde proton itself would likely appear as a singlet in the range of δ 9-10 ppm. In the ¹³C NMR spectrum, the carbonyl carbon would be expected to resonate around 180-190 ppm.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved in a two-step process starting from imidazole. The first step involves the N-alkylation of imidazole with a propyl halide, followed by formylation at the 2-position of the resulting 1-propyl-1H-imidazole.

Synthesis Workflow

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 1-Propyl-1H-imidazole [5]

-

To a solution of imidazole (1.37 g, 20.1 mmol) in tetrahydrofuran (THF, 50.0 mL) at room temperature, slowly add sodium hydride (55% dispersion in mineral oil, 0.966 g, 22.1 mmol).

-

Stir the resulting mixture at room temperature for 1 hour.

-

Add 1-bromopropane (5.48 mL, 60.3 mmol) dropwise to the reaction mixture at the same temperature.

-

Continue stirring for 16 hours.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, chloroform/methanol as eluent) to yield 1-propyl-1H-imidazole as a colorless oil.

Step 2: Synthesis of this compound (Adapted from a general procedure for 2-formylation of imidazoles) [6]

-

Dissolve 1-propyl-1H-imidazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete deprotonation at the C2 position.

-

Add dry N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of the aldehyde group, which is influenced by the electronic nature of the imidazole ring.

Key Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-propyl-1H-imidazole-2-carboxylic acid, using mild oxidizing agents.[3]

-

Reduction: Reduction of the aldehyde functionality yields the corresponding alcohol, (1-propyl-1H-imidazol-2-yl)methanol.

-

Wittig Reaction: The aldehyde can undergo Wittig-type reactions to form various alkene derivatives, providing a route to extend the carbon chain at the 2-position.[3]

-

Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles to form imines, hydrazones, and other related derivatives.

Reactivity of the Imidazole Ring

The imidazole ring itself can undergo further chemical modifications, although the presence of the deactivating aldehyde group at C2 makes electrophilic substitution less favorable than in unsubstituted 1-propyl-1H-imidazole.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]

- 6. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde of growing interest in medicinal chemistry and organic synthesis. Its unique combination of a reactive aldehyde functional group and a versatile imidazole scaffold makes it a valuable building block for the synthesis of complex molecular architectures and pharmacologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic approaches, characteristic reactivity, and potential applications in drug discovery, supported by established scientific literature and technical data.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for other functional groups contributes to its prevalence in pharmacologically active molecules. The introduction of a propyl group at the N1 position and a carbaldehyde at the C2 position of the imidazole ring, as in this compound, offers a versatile platform for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

General and Physical Properties

There is some discrepancy in the reported physical state of this compound, with some sources describing it as a viscous liquid or a brown oil, while others classify it as a solid.[2][3] This variation may be attributed to the purity of the sample or the presence of residual solvents. A definitive melting point from experimental data is not consistently reported, with some databases listing it as "N/A".[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O | [4] |

| Molecular Weight | 138.17 g/mol | [4] |

| Physical State | Viscous liquid, Brown oil, or Solid | [2][3][4] |

| Boiling Point | 150 °C (experimental) | [3] |

| 269.4 ± 23.0 °C (predicted) | [2] | |

| Density | 1.076 g/mL at 20 °C | [3] |

| 1.07 ± 0.1 g/cm³ (predicted) | [2] | |

| Refractive Index | 1.534 (predicted) | [2] |

| Solubility | Soluble in methanol, acetone, diethyl ether, and chloroform. | [3] |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen), two singlets for the imidazole ring protons, and a singlet for the aldehyde proton at a downfield chemical shift (typically around 9-10 ppm).

-

¹³C NMR: The carbon spectrum would display signals for the three carbons of the propyl group, the carbons of the imidazole ring (with the C2 carbon attached to the aldehyde showing a characteristic downfield shift), and a signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (around 1680-1700 cm⁻¹). Other significant bands would include C-H stretching vibrations of the alkyl and aromatic parts of the molecule, and C=N and C=C stretching vibrations of the imidazole ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ). Fragmentation patterns would likely involve the loss of the propyl group and the carbonyl group.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, its preparation can be approached through established methods for the N-alkylation and C2-formylation of imidazoles.

Synthetic Strategy

A plausible synthetic route involves a two-step process:

-

N-Alkylation of Imidazole: Imidazole can be N-alkylated with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like DMF or acetonitrile to yield 1-propylimidazole.

-

Formylation of 1-Propylimidazole: The resulting 1-propylimidazole can then be formylated at the C2 position. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the formylating agent. Alternatively, lithiation of the C2 position with a strong base like n-butyllithium followed by quenching with a formylating agent such as DMF can also be employed.

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol: A Representative Procedure for Imidazole-2-carboxaldehyde Synthesis

The following is a generalized protocol for the formylation of an N-substituted imidazole, which can be adapted for 1-propylimidazole.

Step 1: Preparation of the Vilsmeier Reagent

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

Step 2: Formylation Reaction

-

Dissolve 1-propylimidazole in a minimal amount of anhydrous solvent (e.g., dichloromethane or DMF).

-

Add the solution of 1-propylimidazole dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between the imidazole ring and the aldehyde functional group.

Reactivity of the Imidazole Ring

The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although it is generally less reactive than pyrrole. The nitrogen atom at the 3-position is basic and can be protonated or alkylated.

Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations, making this compound a valuable synthetic intermediate.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-propyl-1H-imidazole-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-propyl-1H-imidazol-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: This is a powerful method for forming C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This reaction is highly valuable for building molecular complexity in drug discovery.

-

Wittig Reaction: The aldehyde can undergo a Wittig reaction with a phosphorus ylide to form an alkene.[6] This reaction is a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon double bonds.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form new C-C bonds.

Caption: Key synthetic transformations of the aldehyde functionality.

Applications in Drug Discovery and Development

While specific examples of marketed drugs derived directly from this compound are not prominent, the imidazole-2-carbaldehyde scaffold is a key intermediate in the synthesis of various biologically active compounds. The N-propyl group can modulate lipophilicity and metabolic stability, making this particular derivative an attractive starting point for lead optimization.

The aldehyde functionality allows for the introduction of diverse substituents and the construction of more complex heterocyclic systems. For instance, derivatives of imidazole-2-carbaldehyde have been investigated for their potential as:

-

Anticancer agents: The imidazole core is present in several anticancer drugs, and modifications at the C2 position can lead to compounds with potent antiproliferative activity.

-

Antimicrobial agents: Imidazole derivatives are well-known for their antifungal and antibacterial properties.

-

Enzyme inhibitors: The imidazole ring can interact with the active sites of various enzymes, and the aldehyde can be used to introduce pharmacophores that enhance binding affinity and selectivity.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Stability: Imidazole derivatives are generally stable under normal laboratory conditions. However, the aldehyde group can be susceptible to oxidation over time, especially when exposed to air and light. Forced degradation studies on related imidazole-containing drugs have shown that the imidazole moiety can be susceptible to oxidative and photolytic degradation in solution.[7]

-

Storage: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] For long-term storage, refrigeration (2-8 °C) is advised to minimize potential degradation.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2] It may also cause respiratory irritation (H335).[2]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapor or dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and the diverse reactivity of its aldehyde group provide a solid foundation for its use in the design and synthesis of novel compounds with potential therapeutic applications. As the demand for new and effective drugs continues to grow, the strategic use of such well-characterized intermediates will undoubtedly play a crucial role in advancing the field of drug discovery.

References

- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3041-3049.

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(12), 5647-5649.

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2015). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

The Wittig Reaction With Chemiluminescence!. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

- Google Patents. (n.d.). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

PubMed. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan: Identification of a Known and Three New Degradation Impurities. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde that belongs to the functionally rich class of imidazole derivatives. The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions. The presence of a propyl group at the N-1 position and a carbaldehyde group at the C-2 position imparts specific physicochemical properties and reactivity to the molecule, making it a valuable building block in organic synthesis and a scaffold of interest in drug discovery programs. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, potential applications, and essential safety information.

Physicochemical and Molecular Properties

This compound is a solid at room temperature with a molecular formula of C₇H₁₀N₂O.[1][2][3] Its molecular structure, featuring a five-membered aromatic ring with two nitrogen atoms, a propyl substituent, and an aldehyde functional group, dictates its solubility, reactivity, and potential for intermolecular interactions. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O | [1][2][3] |

| Molecular Weight | 138.17 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 161500-05-6 | [1][3] |

| Physical Form | Solid | [2] |

| Boiling Point | ~150°C | [4] |

| Density | ~1.076 g/mL at 20°C | [4] |

| Solubility | Soluble in methanol, acetone, diethyl ether, and chloroform | [4] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be approached through a two-step process: N-propylation of a suitable imidazole starting material followed by formylation at the C-2 position. The following protocol is a representative procedure based on established methodologies for imidazole derivatization.

Step 1: N-Propylation of Imidazole

This step involves the alkylation of the imidazole ring with a propyl halide.

Materials:

-

Imidazole

-

1-Bromopropane (or 1-iodopropane)

-

Sodium hydroxide (or potassium carbonate)

-

Toluene (or other suitable non-reactive aromatic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve imidazole (1.0 eq) in toluene.

-

Add powdered sodium hydroxide (1.2 eq) to the solution.

-

Heat the mixture to a gentle reflux with vigorous stirring.

-

Slowly add 1-bromopropane (1.1 eq) to the refluxing mixture over a period of 30 minutes.

-

Continue to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Wash the filtrate with water in a separatory funnel to remove any remaining base and salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude 1-propyl-1H-imidazole.

-

The crude product can be purified by vacuum distillation.

Step 2: Formylation of 1-Propyl-1H-imidazole

This step introduces the aldehyde group at the C-2 position of the imidazole ring. A common method for this transformation is the Vilsmeier-Haack reaction.

Materials:

-

1-Propyl-1H-imidazole (from Step 1)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-propyl-1H-imidazole (1.0 eq) in anhydrous DMF.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by column chromatography on silica gel.

Applications in Research and Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is a reactive handle that can be readily transformed into various other functional groups, allowing for the generation of diverse chemical libraries for biological screening.

Key Application Areas:

-

Scaffold for Novel Therapeutics: The core structure can be elaborated to synthesize compounds targeting a variety of diseases. Imidazole-containing drugs are known to act as enzyme inhibitors, receptor antagonists, and antimicrobial agents.

-

Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this class of compounds useful as ligands in the development of metallodrugs or catalysts.[4]

-

Organic Synthesis: Beyond drug discovery, this aldehyde is a useful building block in multi-step organic syntheses to create complex heterocyclic systems.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] It may also cause skin and respiratory irritation.[1] Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Data of 1-Propyl-1H-imidazole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring an imidazole ring substituted with a propyl group at the N1 position and a carbaldehyde group at the C2 position, makes it an interesting building block for the synthesis of more complex molecules. The chemical formula is C₇H₁₀N₂O, and its molecular weight is 138.17 g/mol .[1][2]

Molecular Structure and Key Features

To understand the spectroscopic data, it is crucial to first visualize the molecular structure and identify the different chemical environments of the atoms.

Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole ring, the propyl chain, and the aldehyde group. The predicted chemical shifts (in ppm) are based on data from imidazole-2-carboxaldehyde and typical values for N-alkyl chains.[3]

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.5 - 10.0 | Singlet (s) | 1H |

| Imidazole-H4 | 7.3 - 7.6 | Doublet (d) | 1H |

| Imidazole-H5 | 7.1 - 7.4 | Doublet (d) | 1H |

| N-CH₂ (Propyl) | 4.1 - 4.4 | Triplet (t) | 2H |

| CH₂ (Propyl) | 1.7 - 2.0 | Sextet | 2H |

| CH₃ (Propyl) | 0.8 - 1.1 | Triplet (t) | 3H |

Interpretation and Rationale:

-

Aldehyde Proton: The proton attached to the carbonyl group is highly deshielded and appears as a singlet far downfield.

-

Imidazole Protons: The two protons on the imidazole ring will appear as doublets due to coupling with each other. Their exact chemical shifts can be influenced by the solvent.

-

N-Propyl Protons: The methylene group attached to the nitrogen (N-CH₂) is deshielded and will appear as a triplet due to coupling with the adjacent methylene group. The middle methylene group will be a more complex multiplet (a sextet), and the terminal methyl group will be a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 180 - 185 |

| C2 (Imidazole) | 145 - 150 |

| C4 (Imidazole) | 125 - 130 |

| C5 (Imidazole) | 120 - 125 |

| N-CH₂ (Propyl) | 45 - 50 |

| CH₂ (Propyl) | 22 - 26 |

| CH₃ (Propyl) | 10 - 15 |

Interpretation and Rationale:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and appears at a very low field.

-

Imidazole Carbons: The chemical shifts of the imidazole ring carbons are characteristic of aromatic heterocyclic systems. C2, being attached to two nitrogen atoms and the aldehyde group, will be the most downfield of the ring carbons.

-

Propyl Carbons: The chemical shifts of the propyl group carbons are in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

Figure 3. Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 138.17 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 138 | Molecular ion (M⁺) |

| 110 | Loss of ethylene (C₂H₄) |

| 95 | Loss of the propyl group (C₃H₇) |

| 68 | Imidazole ring fragment |

| 41 | Propyl cation (C₃H₅⁺) |

Interpretation and Rationale:

-

Molecular Ion: The peak at m/z 138 corresponds to the intact molecule with one electron removed.

-

Fragmentation: The fragmentation pattern of N-alkyl imidazoles often involves cleavage of the alkyl chain. The loss of the propyl group (m/z 95) is an expected fragmentation pathway. Further fragmentation of the imidazole ring can also occur.

Experimental Protocol for Mass Spectrometry (EI-MS)

Figure 4. Workflow for EI-MS data acquisition.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. While direct experimental data is not widely available, the predictions and interpretations presented here, based on the analysis of closely related compounds and fundamental spectroscopic principles, offer a valuable resource for researchers working with this molecule. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data, ensuring the reliable characterization of this compound for its various applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Fourier-transform infrared spectra of imidazole-2-carboxaldehyde. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. National Institute of Standards and Technology. Retrieved January 13, 2026, from [Link]

Sources

Solubility of 1-Propyl-1H-imidazole-2-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Propyl-1H-imidazole-2-carbaldehyde in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic compound relevant in medicinal chemistry and material science. While specific quantitative solubility data is sparse in publicly available literature, this document synthesizes known qualitative data with fundamental physicochemical principles to offer a robust predictive framework for its behavior in a wide range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to quantitatively determine solubility in their own laboratory settings. The content herein is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications involving this compound.

Introduction to this compound

Imidazole and its derivatives are foundational scaffolds in pharmaceutical development and materials science, prized for their versatile chemical properties and biological activity.[1][2] this compound (C₇H₁₀N₂O) is a substituted imidazole featuring a propyl group at the N1 position and a carbaldehyde (aldehyde) group at the C2 position. This unique substitution pattern imparts a distinct physicochemical profile that dictates its interactions with various media.

Understanding the solubility of this compound is a critical first step in its application. Solubility influences reaction kinetics, dictates the choice of purification methods like crystallization and chromatography, and is a cornerstone of developing viable drug delivery systems.[3][4] This guide delves into the structural features of this compound to predict and explain its solubility in diverse organic solvent systems.

Physicochemical Profile and Predictive Solubility Analysis

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6]

Molecular Structure Analysis:

-

Imidazole Ring: The core imidazole ring is a polar, aromatic heterocycle. The two nitrogen atoms can act as hydrogen bond acceptors, and the N-H tautomer of a parent imidazole can act as a hydrogen bond donor.[7][8] This ring structure contributes significantly to the molecule's polarity.

-

2-Carbaldehyde Group (-CHO): The aldehyde group is highly polar and contains a carbonyl oxygen that is a strong hydrogen bond acceptor.

-

1-Propyl Group (-CH₂CH₂CH₃): The n-propyl group is a non-polar, aliphatic chain that introduces lipophilic (hydrophobic) character to the molecule.

The interplay of these three functional components results in an amphiphilic molecule—one with both polar (hydrophilic) and non-polar (lipophilic) regions. The predicted partition coefficient, XlogP, is 0.6, indicating a relatively balanced but slight preference for hydrophilic environments.[9][10]

Logical Flow for Solubility Prediction The following diagram illustrates the conceptual approach to predicting solubility based on solvent-solute interactions.

Caption: Predictive framework for solubility based on molecular interactions.

Known and Predicted Solubility Profile

While exhaustive quantitative data is not available, qualitative information and theoretical principles provide a strong basis for assessing solubility in common laboratory solvents.

Confirmed Solubilities

Based on available technical data sheets, this compound has been confirmed to be soluble in the following organic solvents[11]:

| Solvent Class | Solvent Name | Rationale for Solubility |

| Polar Protic | Methanol | Strong hydrogen bonding potential between methanol's hydroxyl group and the imidazole nitrogens and aldehyde oxygen. |

| Polar Aprotic | Acetone | Strong dipole-dipole interactions between acetone's carbonyl group and the polar regions of the solute. |

| Chlorinated | Chloroform | Capable of forming weak hydrogen bonds and dipole-dipole interactions. |

| Ethers | Diethyl Ether | Moderate polarity and ability to act as a hydrogen bond acceptor allows for dissolution. |

Predicted Solubility in Other Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Isopropanol | High | Similar to methanol, these short-chain alcohols can engage in strong hydrogen bonding. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have large dipole moments, facilitating strong dipole-dipole interactions with the polar imidazole and aldehyde moieties. |

| Non-Polar | Hexane, Heptane | Low to Very Low | The dominant non-polar character of these solvents cannot effectively solvate the highly polar imidazole and aldehyde groups. Only weak Van der Waals forces are possible with the propyl chain. |

| Aromatic | Toluene, Benzene | Moderate | These solvents are non-polar but can participate in π-stacking interactions with the aromatic imidazole ring, potentially leading to better solubility than in aliphatic hydrocarbons. |

| Chlorinated | Dichloromethane (DCM) | Good to High | Similar to chloroform, DCM's polarity is sufficient to dissolve the compound effectively. |

Experimental Protocols for Solubility Determination

To move from prediction to quantification, rigorous experimental determination is necessary. The following protocols are designed to be robust and self-validating.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is used for quick screening and is based on visual inspection.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration (e.g., ~20 mg/mL).

Methodology:

-

Add approximately 20 mg of this compound to a small, dry test tube.

-

Add 1 mL of the test solvent to the tube in 0.25 mL increments.

-

After each addition, cap and vigorously shake or vortex the tube for 30 seconds.

-

Visually inspect the solution against a contrasting background.

-

Record observations:

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard isothermal method for accurately determining equilibrium solubility.[5]

Objective: To determine the mass of solute that can be dissolved in a given volume of solvent at a specific temperature to form a saturated solution.

Workflow Diagram:

Caption: Workflow for the quantitative shake-flask solubility determination method.

Detailed Steps:

-

Preparation: Add an excess amount of this compound to a glass vial (e.g., add 100 mg to 2 mL of the chosen solvent). The key is to ensure solid material remains after equilibration, confirming saturation.

-

Equilibration: Seal the vial and place it in an incubator shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To ensure no solid particulates are transferred, it is best practice to pass the supernatant through a syringe filter compatible with the solvent.

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. The result is the solubility of the compound in that solvent at that temperature.

Self-Validation Check: To ensure equilibrium was truly reached, a second measurement should be taken after a longer equilibration time (e.g., 48 hours). The solubility values should be consistent.

Summary and Practical Implications

This compound is an amphiphilic molecule with a dominant polar character.

-

High Solubility: It is expected to be highly soluble in polar protic solvents (methanol, ethanol) and polar aprotic solvents (acetone, DMSO, DMF) due to strong hydrogen bonding and dipole-dipole interactions.

-

Good to Moderate Solubility: It demonstrates good solubility in chlorinated solvents (chloroform, DCM) and moderate solubility in aromatic solvents like toluene.

-

Low Solubility: Its solubility is predicted to be low in non-polar aliphatic solvents such as hexane and heptane.

This solubility profile provides critical guidance for its practical handling:

-

For Synthesis: Polar aprotic solvents like DMF or acetonitrile are excellent choices for reaction media.

-

For Purification: A mixed-solvent system, such as Toluene/Hexane or DCM/Methanol, could be effective for recrystallization or column chromatography, exploiting the differential solubility to separate impurities.

-

For Formulation: For applications requiring aqueous delivery, the inherent polarity of the imidazole core is beneficial, though formulation strategies may still be needed to enhance solubility and stability.[2]

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 838. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Pavia, D. L., et al. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4777660, this compound. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 161500-05-6 | this compound. Retrieved from [Link]

-

Kumar, S., & Singh, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-24. Retrieved from [Link]

-

Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical and Physical Sciences, 7(3), 1-13. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5801. Retrieved from [Link]

-

Jain, A. K., et al. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research, 5(5), 931-936. Retrieved from [Link]

-

Elizalde-González, M. P., et al. (2025). Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. Chemical Data Collections, 57, 101191. Retrieved from [Link]

-

ResearchGate. (2025). Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H10N2O). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalijcar.org [journalijcar.org]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. This compound | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Potential Biological Activity of 1-Propyl-1H-imidazole-2-carbaldehyde

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on 1-Propyl-1H-imidazole-2-carbaldehyde, a derivative for which the biological potential remains largely unexplored. While direct studies on this specific molecule are not yet available in the public domain, its structural features—a substituted imidazole ring—suggest a high probability of significant biological activity. This document outlines a comprehensive research program designed to systematically investigate the potential anticancer, antimicrobial, and enzyme-inhibitory properties of this compound. We will detail proposed synthetic methodologies, robust screening protocols, and potential mechanisms of action, providing a complete roadmap for researchers and drug development professionals interested in unlocking the therapeutic potential of this promising compound.

Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a vast array of biologically active molecules.[3] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities allow it to interact with a wide range of biological targets, including enzymes and receptors.[4] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, from antifungal agents like ketoconazole to anticancer drugs such as dacarbazine.[4][5]

This compound (Figure 1) is a structurally intriguing molecule that combines the proven pharmacophore of the imidazole ring with a reactive carbaldehyde group and a propyl substituent that modulates its lipophilicity. The aldehyde functionality offers a handle for further chemical modifications, such as the synthesis of Schiff bases or other derivatives, while the propyl group can influence membrane permeability and interaction with hydrophobic pockets of target proteins. These features make it a compelling candidate for biological screening.

| Compound Name | This compound |

| CAS Number | 161500-05-6[6] |

| Molecular Formula | C₇H₁₀N₂O[6] |

| Molecular Weight | 138.17 g/mol [6] |

| Structure |  |

Figure 1: Chemical properties of this compound.

Synthesis and Characterization: A Proposed Pathway